molecular formula C13H23ClN4O3S B1305243 Ranitidine hydrochloride CAS No. 71130-06-8

Ranitidine hydrochloride

Cat. No. B1305243
CAS RN: 71130-06-8
M. Wt: 350.87 g/mol
InChI Key: GGWBHVILAJZWKJ-KJEVSKRMSA-N
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Description

Ranitidine hydrochloride, also known as Zantac, belongs to a group of drugs called histamine-2 blockers . It works by reducing the amount of acid your stomach produces . Ranitidine has been used to treat and prevent ulcers in the stomach and intestines . It also was used to treat conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome .


Synthesis Analysis

Ranitidine hydrochloride can be synthesized through various methods. One such method involves the precipitation of AgCl solid using a solution of AgNO3 as titrant . Another method involves the use of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC) as release retarding polymers, sodium bicarbonate (NaHCO3) as a gas-generating agent, and microcrystalline cellulose (MCC) as a direct compression diluent .


Molecular Structure Analysis

Ranitidine hydrochloride has a molecular formula of C13H23ClN4O3S . Its average mass is 350.865 Da and its monoisotopic mass is 350.117950 Da . Advanced solid-state NMR analysis has been used to investigate the molecular correlations in ranitidine hydrochloride crystals .


Chemical Reactions Analysis

Ranitidine hydrochloride undergoes various chemical reactions. For instance, it can be determined based on conductometric measurements . It also undergoes hydrolytic degradation under strongly acidic and alkaline conditions .


Physical And Chemical Properties Analysis

Ranitidine HCl is a white to pale yellow, granular substance that is soluble in water . It has a slightly bitter taste and sulfur-like odor . Each Ranitidine Tablet USP, 150 mg for oral administration contains 168 mg of ranitidine HCl equivalent to 150 mg of ranitidine .

Safety And Hazards

Ranitidine hydrochloride should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest. Do not breathe dust. Keep away from heat and sources of ignition . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBHVILAJZWKJ-KJEVSKRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zantac

CAS RN

71130-06-8, 66357-59-3
Record name Ranitidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under conditions of inert atmosphere, saturated with nitrogen, suspend 10.0 g of Z, N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine in 100 ml of anhydrous ethyl acetate (moisture<0.01%). Add dropwise to the mixture 21.95 g of hydrochloric acid in isopropanol (concentration 5.29% mol/mol) during 45 minutes, keeping the temperature at 25° C. Stirring vigorously, again in inert nitrogen atmosphere, a white precipitate is obtained. By operating again in a nitrogen-saturated atmosphere, wash and filter the precipitate with a mixture of ethyl acetate/isopropanol in 80:20 ratio and later with ethyl acetate alone. Dry the resulting precipitate in an oven at 40°-50° C. to remove the residual solvents and afterwards place it in a drier in-vacuo on phosphorus pentoxide, until a constant weight is obtained.
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Synthesis routes and methods II

Procedure details

Suspend 10.0 g of Z, N-[2-[[[5-(dimethylamino)methyl-2-furanyl] methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine in 100 ml of ethyl acetate. Add dropwise to the mixture 21.95 g of hydrochloric acid (concentration 5.29% mol/mol) in isopropanol, to which the 3% of distilled water was previously added, during 45 minutes, keeping the temperature at 25° C. Stirring vigorously, a white precipitate is obtained. Wash and filter the precipitate with a mixture of ethyl acetate/isopropanol in 80:20 ratio and later with ethyl acetate alone.
Quantity
21.95 g
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Synthesis routes and methods III

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in isopropanol (40 ml) containing molar equivalent of hydrogen chloride. Toluene (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period. The product was filtered off, washed with toluene (20 ml) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (5.08 g), m.p. 137°-138° C., DSC peak temperature=143.1° C., purity=99.7% (HPLC).
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40 mL
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Synthesis routes and methods IV

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (1.0 kg) was dissolved in isopropanol (8.01 t) containing molar equivalent of hydrogen chloride. The solution was stirred further for 1-2 hrs. The hydrochloride crystallized during this period, and was filtered off. The product was washed with isopropanol twice (1.01 t each) and was dried at 45° C. under vacuum to give Form 1 ranitidine hydrochloride (1.05 kg), m.p. 136°-137° C., DSC peak temperature=143.3° C., purity=99.8% (HPLC).
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Synthesis routes and methods V

Procedure details

N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (5 g) was dissolved in n-propanol (40 ml) containing molar equivalent of hydrogen chloride. Ethyl acetate (20 ml) was added slowly to the solution. It was further stirred for 1 hr. Form 1 ranitidine hydrochloride crystallized during this period, and was filtered off. The product was washed with ethyl acetate (20 ml) and was dried at 40° C. under vacuum to give Form 1 ranitidine hydrochloride (5 g), m.p. 136°-137° C., DSC peak temperature=144° C., purity=99.6% (HPLC).
Quantity
40 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,750
Citations
T Ishida, Y In, M Inoue - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… Crystals were grown as plates from an acetonitrile solution of ranitidine hydrochloride. Crystal density was measured by the flotation method using a C6H6-CC14 mixture. A single …
Number of citations: 29 scripts.iucr.org
BS Dave, AF Amin, MM Patel - Aaps PharmSciTech, 2004 - Springer
… drug delivery system of ranitidine hydrochloride. Guar gum, … acid favors sustained release of ranitidine hydrochloride from a … pharmacokinetic parameters of ranitidine hydrochloride. The …
Number of citations: 466 link.springer.com
TS Gaginella, JH Bauman - Drug intelligence & clinical …, 1983 - journals.sagepub.com
Ranitidine is a selective, competitive histamine H 2 -receptor antagonist recently approved by the Food and Drug Administration for use in the short-term treatment of active duodenal …
Number of citations: 29 journals.sagepub.com
N Chieng, J Aaltonen, D Saville, T Rades - European Journal of …, 2009 - Elsevier
… With ranitidine hydrochloride being used more frequently than cimetidine, it was interesting to investigate whether the furan ring in ranitidine hydrochloride … Ranitidine hydrochloride also …
Number of citations: 232 www.sciencedirect.com
SM Cano, JB Montoro, C Pastor, L Pou… - American Journal of …, 1988 - academic.oup.com
… Ranitidine hydrochloride 100 mg and 200 mg was added to … Ranitidine hydrochloride has been reported to be stable in … The stability of ranitidine hydrochloride at con centrations of 50 …
Number of citations: 32 academic.oup.com
PF Taday, IV Bradley, DD Arnone, M Pepper - Journal of pharmaceutical …, 2003 - Elsevier
… To test the application of TPS to polymorph detection we investigated ranitidine hydrochloride, (N-[2-[({5-(dimethylaminomethyl)]-2-furanyl}-methyl)thio} ethyl}-N′-methyl-2-nitro-1,1-…
Number of citations: 439 www.sciencedirect.com
DM Patel, NM Patel, VF Patel, DA Bhatt - AAPS PharmSciTech, 2007 - Springer
The purpose of this research was to develop and optimize a controlled-release multiunit floating system of a highly water soluble drug, ranitidine HCl, using Compritol, Gelucire 50/13, …
Number of citations: 105 link.springer.com
A Hempel, N Camerman, D Mastropaolo… - … Section C: Crystal …, 2000 - scripts.iucr.org
… the previous ranitidine hydrochloride structure … ranitidine hydrochloride (Ishida et al., 1990) have previously been reported. Here we report the crystal structure of ranitidine hydrochloride…
Number of citations: 24 scripts.iucr.org
D Pratiwi, JP Fawcett, KC Gordon, T Rades - European journal of …, 2002 - Elsevier
… polymorphs of ranitidine hydrochloride including scanning … X-ray diffractograms of ranitidine hydrochloride form I show … of the polymorphic forms of ranitidine hydrochloride in tablets [8]. …
Number of citations: 122 www.sciencedirect.com
N Chieng, Z Zujovic, G Bowmaker, T Rades… - International journal of …, 2006 - Elsevier
… The aim of this paper was to study the effect of milling on the polymorphic stability of ranitidine hydrochloride form 1 using an oscillatory ball mill as a function of milling time and …
Number of citations: 88 www.sciencedirect.com

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